Monoazidopropidium can be synthesized through specific chemical reactions involving azide precursors. As an azide, it falls under the category of energetic materials, which are known for their reactivity and potential applications in explosives and propellants. Its classification is primarily based on its molecular structure and functional groups.
The synthesis of Monoazidopropidium typically involves the reaction of propidium derivatives with sodium azide or other azide sources under controlled conditions. Two primary methods are commonly employed:
Monoazidopropidium participates in various chemical reactions typical of azides:
These reactions highlight the energetic nature of Monoazidopropidium, making it suitable for applications in energetic materials.
The mechanism of action for Monoazidopropidium primarily involves its reactivity as an azide compound. When subjected to heat or shock, the azide bond breaks, leading to rapid gas release (nitrogen) and significant pressure buildup. This property is exploited in applications requiring rapid energy release, such as in explosives or propellant formulations.
Monoazidopropidium has several potential applications in scientific research and industry:
Propidium Monoazide (PMA) is a photoreactive phenanthridium dye with the chemical formula C₂₇H₃₂Cl₂N₆ and a molecular weight of 511.49 g/mol (CAS No. 91416-20-5) [5] [7]. Structurally, PMA features a positively charged quaternary ammonium group (+2 charge) and a light-activatable azide moiety (–N₃) [3] [6]. This dual functionality enables two critical biological interactions:
Table 1: Key Chemical Properties of PMA
Property | Value/Description |
---|---|
Molecular Formula | C₂₇H₃₂Cl₂N₆ |
Molecular Weight | 511.49 g/mol |
CAS Number | 91416-20-5 |
Excitation/Emission | ~510 nm / ~610 nm (DNA-bound) |
Solubility | Soluble in DMSO (2 mg/mL) and water |
Primary Function | Selective DNA modification in dead cells |
Classified as a viability dye, PMA belongs to the azide-based DNA intercalators alongside ethidium monoazide (EMA). Its higher charge (+2 vs. EMA’s +1) enhances exclusion from live cells, minimizing false-positive signals [3] [6] [7].
The evolution of viability staining began with ethidium monoazide (EMA), which exhibited partial permeability into live cells, leading to false-negative results in PCR assays [3] [6]. In 2006, collaborative research between Biotium, Inc. and Montana State University resulted in PMA’s development as a superior alternative [4] [6]. Nocker et al. demonstrated that PMA’s +2 charge improved membrane exclusion in E. coli and Legionella pneumophila, reducing live-cell DNA amplification by <0.5 log units versus EMA’s >1.5 log units [3] [6].
Key milestones include:
Table 2: Evolution of Viability Staining Agents
Agent | Advantages | Limitations |
---|---|---|
EMA | First viability dye for PCR; detects dead cells | Penetrates live cells; false negatives |
PMA | Enhanced membrane exclusion; lower toxicity | Variable efficacy in Gram-positive species |
PMAxx™ | Superior DNA binding; broad-spectrum efficacy | Higher cost; requires optimized protocols |
This progression addressed critical gaps in microbial viability assessment, shifting focus from culture-dependent methods to molecular techniques [4] [6].
PMA’s core utility lies in selectively inhibiting PCR amplification of DNA from dead cells, thereby enabling accurate detection of viable microorganisms. Applications span three domains:
1. Microbial Community Analysis
2. Pathogen Detection in Complex Matrices
PMA differentiates infectious pathogens in food, water, and clinical samples:
3. Environmental DNA (eDNA) Ecology
PMA distinguishes intracellular eDNA (from living organisms) from extracellular legacy DNA in aquatic systems. In zebrafish (Danio rerio) studies, PMA-treated water samples showed slower degradation of long DNA fragments (>500 bp), improving biomass estimates for conservation monitoring [9].
Table 3: Applications of PMA in Research and Diagnostics
Field | Application | Outcome |
---|---|---|
Food Safety | Detection of live Salmonella in lettuce | 99% suppression of dead-cell signals |
Microbial Ecology | Analysis of wastewater communities | DGGE profiles reflect live bacteria only |
Spacecraft Assembly | Assessing viable microbes in cleanrooms | 1–10% of microbes viable per PMA-sequencing |
Conservation Biology | Zebrafish eDNA monitoring | Accurate biomass estimation via long eDNA |
PMA has expanded into metagenomics, with protocols for PMA-seq enabling viability-resolved community profiling of complex samples like marine sediments and biofilms [2] [9].
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